Pphte

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

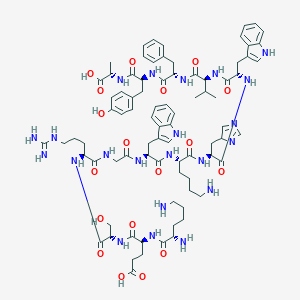

Pphte, also known as 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide, is a stable free radical compound that has been extensively used in scientific research. Pphte is a paramagnetic compound that can be used as a spin label for various biomolecules, including proteins, lipids, and nucleic acids. The unique properties of Pphte make it an ideal tool for investigating the structure, dynamics, and function of biomolecules.

Mechanism of Action

Pphte works by attaching to biomolecules and altering their magnetic properties. This allows researchers to study the biomolecules using various magnetic resonance techniques, such as electron paramagnetic resonance (EPR) spectroscopy. Pphte can be used to measure distances between different parts of a biomolecule, as well as the mobility and conformational changes of the molecule.

Biochemical and physiological effects:

Pphte itself does not have any biochemical or physiological effects on organisms. It is a stable free radical that is not metabolized or broken down in the body. However, Pphte can be used to study the biochemical and physiological effects of various compounds on biomolecules.

Advantages and Limitations for Lab Experiments

One major advantage of using Pphte in lab experiments is its stability. Pphte is highly stable and can be stored for extended periods, making it easy to work with. Additionally, Pphte is a highly specific spin label that can be used to study specific biomolecules or regions of biomolecules.

However, there are also some limitations to using Pphte in lab experiments. One limitation is that Pphte can only be used in biomolecules that contain unpaired electrons, such as proteins, lipids, and nucleic acids. Additionally, Pphte can be toxic to cells at high concentrations, so care must be taken when using it in biological systems.

Future Directions

There are many future directions for the use of Pphte in scientific research. One direction is the development of new methods for attaching Pphte to biomolecules. This could allow for more precise labeling of biomolecules and better control over the labeling process.

Another direction is the use of Pphte in combination with other spin labels or techniques, such as site-directed spin labeling (SDSL) or double electron-electron resonance (DEER) spectroscopy. This could allow for more detailed studies of biomolecular structure and dynamics.

Finally, Pphte could be used in combination with other techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, to provide a more complete picture of biomolecular structure and function.

Synthesis Methods

Pphte can be synthesized through the oxidation of Pphte,5,5-tetramethylimidazoline-1-oxyl (PTIO) with hydrogen peroxide. The reaction is typically carried out in the presence of a catalyst, such as manganese or copper salts. The resulting Pphte is a dark red crystalline solid that is highly stable and can be stored for extended periods.

Scientific Research Applications

Pphte has been widely used in scientific research as a spin label for various biomolecules. It can be used to investigate the structure, dynamics, and function of proteins, lipids, and nucleic acids. Pphte can also be used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. Additionally, Pphte can be used to study the effects of environmental factors, such as temperature and pH, on biomolecular structure and function.

properties

CAS RN |

114244-01-8 |

|---|---|

Product Name |

Pphte |

Molecular Formula |

C49H63N4O14P |

Molecular Weight |

963 g/mol |

IUPAC Name |

[(2R)-3-[hydroxy-[2-(2,4,6-trinitroanilino)ethoxy]phosphoryl]oxy-2-(6-pyren-1-ylhexanoyloxy)propyl] hexadecanoate |

InChI |

InChI=1S/C49H63N4O14P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-45(54)64-34-41(35-66-68(62,63)65-31-30-50-49-43(52(58)59)32-40(51(56)57)33-44(49)53(60)61)67-46(55)23-17-14-15-19-36-24-25-39-27-26-37-20-18-21-38-28-29-42(36)48(39)47(37)38/h18,20-21,24-29,32-33,41,50H,2-17,19,22-23,30-31,34-35H2,1H3,(H,62,63)/t41-/m1/s1 |

InChI Key |

YYRYSPLQZHCVSJ-VQJSHJPSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

synonyms |

1-palmitoyl-2,6-(pyren-1-yl)hexanoyl-sn-glycero-3-phospho-N-(trinitrophenyl)aminoethanol PPHTE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benz[f]indan-1-ol](/img/structure/B37803.png)

![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)

![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)